Dobutamine
Vue d'ensemble
Description
Dobutamine est une catécholamine synthétique et un agent inotrope à action directe principalement utilisé dans le traitement de l’insuffisance cardiaque aiguë et du choc cardiogénique. Il a été approuvé pour la première fois pour un usage médical aux États-Unis en 1978. This compound agit en stimulant les récepteurs bêta-1 adrénergiques du cœur, ce qui entraîne une augmentation de la contractilité myocardique et du volume systolique, ce qui se traduit par une amélioration du débit cardiaque .
Applications De Recherche Scientifique
Dobutamine has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is commonly used in cardiac stress tests to evaluate myocardial function and detect coronary artery disease. In advanced heart failure management, this compound is used to provide inotropic support and improve cardiac output . Additionally, this compound stress cardiovascular magnetic resonance imaging is a non-invasive technique used to assess myocardial ischemia and viability . In the field of pharmacology, this compound serves as a model compound for studying beta-adrenergic receptor agonists and their effects on cardiac function .
Mécanisme D'action
La dobutamine exerce ses effets en stimulant directement les récepteurs bêta-1 adrénergiques du cœur. Cette stimulation entraîne une augmentation de la contractilité myocardique et du volume systolique, ce qui se traduit par une augmentation du débit cardiaque. La principale cible moléculaire de la this compound est le récepteur bêta-1 adrénergique, qui est couplé à la protéine Gs. L’activation de ce récepteur entraîne l’activation de l’adénylate cyclase, augmentant les niveaux d’adénosine monophosphate cyclique (AMPc) et activant par la suite la protéine kinase A (PKA). La PKA phosphoryle diverses protéines impliquées dans la gestion du calcium, ce qui entraîne une augmentation de l’afflux de calcium dans les myocytes cardiaques et une amélioration de la contractilité .
Safety and Hazards
Orientations Futures
There is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile . Current novel approaches to improving cardiac function provide the hope that such agents may soon be available . The current dobutamine shortage affects multiple areas in cardiovascular medicine, including diagnostics and therapies .
Analyse Biochimique
Biochemical Properties
Dobutamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily stimulates beta-1 adrenergic receptors on the heart, leading to increased cyclic adenosine monophosphate (cAMP) levels. This interaction activates protein kinase A (PKA), which phosphorylates various target proteins involved in cardiac muscle contraction . This compound does not cause the release of endogenous norepinephrine, distinguishing it from other catecholamines like dopamine .
Cellular Effects
This compound exerts significant effects on various cell types, particularly cardiac myocytes. By stimulating beta-1 adrenergic receptors, it enhances myocardial contractility and stroke volume, leading to increased cardiac output . This stimulation also influences cell signaling pathways, including the cAMP-PKA pathway, which plays a vital role in regulating heart muscle contraction . Additionally, this compound can affect gene expression related to cardiac function and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its direct action on beta-1 adrenergic receptors. Upon binding to these receptors, this compound activates adenylate cyclase, which converts adenosine triphosphate (ATP) to cAMP . The increased cAMP levels activate PKA, which phosphorylates various proteins involved in calcium handling and myocardial contraction . This process enhances the force of cardiac muscle contraction and improves cardiac output .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is known for its rapid onset of action, typically within 2 minutes of administration . Its effects are short-lived, with a half-life of approximately 2 minutes . Long-term use of this compound can lead to desensitization of beta-1 adrenergic receptors, reducing its efficacy over time . Additionally, this compound is rapidly metabolized in the liver and excreted in the urine .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. In juvenile animal models, this compound has been shown to improve cardiac output in a dose-dependent manner . Higher doses can lead to adverse effects such as increased heart rate and myocardial oxygen consumption . In anesthetized dogs, this compound was found to be less effective in stabilizing mean arterial pressure compared to norepinephrine .
Metabolic Pathways
This compound is primarily metabolized in the liver through conjugation and methylation by catechol-O-methyltransferase (COMT) and other enzymes . The principal metabolic pathway involves the formation of 3-O-methylthis compound, which is then excreted in the urine . This metabolic process ensures the rapid clearance of this compound from the body, contributing to its short half-life .
Transport and Distribution
This compound is administered intravenously and is rapidly distributed throughout the body . It has a small volume of distribution and is primarily confined to the extracellular fluid . This compound’s distribution is influenced by its binding to plasma proteins and its rapid metabolism in the liver . The drug’s effects are localized to the heart due to its selective action on beta-1 adrenergic receptors .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the plasma membrane of cardiac myocytes, where it binds to beta-1 adrenergic receptors . This binding triggers a cascade of intracellular events leading to increased cAMP levels and activation of PKA . The localization of this compound to the plasma membrane ensures its rapid and targeted action on cardiac cells .
Méthodes De Préparation
La dobutamine peut être synthétisée par diverses méthodes. Une méthode courante implique la réaction de la 4-(2-aminoéthyl)pyrocatéchol avec la 4-(4-hydroxyphényl)-2-butanone dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le méthanol et l’éthanol, et le produit est purifié par cristallisation . Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires, mais à plus grande échelle, garantissant une pureté et une stabilité élevées du produit final .
Analyse Des Réactions Chimiques
La dobutamine subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de la this compound peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés de catéchol .
Applications de recherche scientifique
La this compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie. Elle est couramment utilisée dans les tests d’effort cardiaque pour évaluer la fonction myocardique et détecter la maladie coronarienne. Dans la gestion de l’insuffisance cardiaque avancée, la this compound est utilisée pour fournir un soutien inotrope et améliorer le débit cardiaque . De plus, l’imagerie par résonance magnétique cardiovasculaire sous stress à la this compound est une technique non invasive utilisée pour évaluer l’ischémie myocardique et la viabilité . Dans le domaine de la pharmacologie, la this compound sert de composé modèle pour l’étude des agonistes des récepteurs bêta-adrénergiques et de leurs effets sur la fonction cardiaque .
Comparaison Avec Des Composés Similaires
La dobutamine est souvent comparée à d’autres agents inotropes tels que la milrinone, la dopamine et l’isoprotérénol. La milrinone, comme la this compound, est utilisée pour traiter l’insuffisance cardiaque, mais elle agit par un mécanisme différent en inhibant la phosphodiestérase-3, ce qui entraîne une augmentation des niveaux d’AMPc et une vasodilatation . La dopamine, un autre agent inotrope, a une activité réceptrice plus large, affectant à la fois les récepteurs bêta-1 et alpha-1 adrénergiques, et est utilisée dans divers contextes cliniques . L’isoprotérénol est un agoniste non sélectif des récepteurs bêta-adrénergiques qui augmente la fréquence cardiaque et la contractilité, mais il est moins utilisé en raison de sa non-sélectivité . Le principal avantage de la this compound réside dans son activité sélective des récepteurs bêta-1 adrénergiques, qui fournit un soutien inotrope important avec des effets chronotropes et vasodilatateurs minimes .
Propriétés
IUPAC Name |
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWZLRBJNMZMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52663-81-7 (hydrochloride), 74753-15-4 (hydrobromide) | |
Record name | Dobutamine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022958 | |
Record name | DL-Dobutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dobutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.37e-02 g/L | |
Record name | Dobutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dobutamine directly stimulates beta-1 receptors of the heart to increase myocardial contractility and stroke volume, resulting in increased cardiac output. | |
Record name | Dobutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
34368-04-2 | |
Record name | Dobutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34368-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dobutamine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dobutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DL-Dobutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOBUTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S12J47372 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dobutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184-186 | |
Record name | Dobutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dobutamine interact with its target receptors?
A: this compound primarily acts as a β1-adrenergic receptor agonist. [] This interaction leads to the activation of adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. [] Elevated cAMP levels then activate protein kinase A (PKA), initiating a cascade of downstream effects, including increased myocardial contractility. [, ]
Q2: Does this compound have any other significant receptor interactions?
A: While its primary action is on β1-adrenergic receptors, this compound also exhibits weak β2-adrenergic agonist activity at higher doses. [] This activity contributes to its vasodilatory effects, leading to a decrease in diastolic blood pressure. [] Additionally, this compound displays weak β1-adrenergic antagonist activity at high doses, potentially inhibiting the chronotropic effects of isoprenaline. []
Q3: How does this compound affect cardiac output and peripheral vascular resistance?
A: this compound primarily increases cardiac output by enhancing myocardial contractility and heart rate. [, ] It also causes a reduction in total peripheral vascular resistance, primarily attributed to its β2-adrenergic agonist activity and the potent α1-adrenergic blocking activity of its metabolite, 3-O-methylthis compound. [, ]
Q4: Can this compound induce heme oxygenase-1 (HO-1) expression, and what are the implications?
A: Research indicates that this compound pretreatment in rats can induce HO-1 expression in pericentral hepatocytes. [] This induction is β1-adrenoreceptor-dependent and is associated with improved liver function (assessed by the plasma disappearance rate of indocyanine green) after hemorrhagic shock. [] The study suggests that carbon monoxide, produced during HO-1 activity, may mediate this protective effect. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol.
Q6: How is this compound used in stress echocardiography to evaluate coronary artery disease?
A: this compound stress echocardiography is a valuable tool for assessing coronary artery disease. [, , , ] this compound infusion increases myocardial oxygen demand by increasing heart rate and contractility, revealing regional wall motion abnormalities in patients with coronary artery disease. [, , ]
Q7: Can this compound stress echocardiography accurately identify viable myocardium after myocardial infarction?
A: Yes, this compound stress echocardiography can accurately identify viable myocardium in patients after myocardial infarction. [, , , ] The presence of a biphasic response, where wall motion improves at low-dose this compound and worsens at higher doses, indicates viable but ischemic myocardium. [, ]
Q8: Does the use of second harmonic imaging during this compound stress echocardiography improve the identification of viable myocardium?
A: Research suggests that using second harmonic imaging during this compound stress echocardiography significantly improves the agreement with dual isotope single photon emission computed tomography (DISA-SPECT) for detecting myocardial viability compared to fundamental imaging. []
Q9: What role does this compound echocardiography play in evaluating cardiac toxicity in long-term survivors of childhood anthracycline treatment?
A: this compound echocardiography can effectively and safely identify subclinical cardiac toxicity in asymptomatic long-term survivors of childhood anthracycline treatment. [] Significant differences in left ventricular parameters, such as ejection fraction and wall thickening, were observed between patients and healthy controls at a this compound dose of 20 μg/kg/min. []
Q10: How does this compound compare to levosimendan in treating acute heart failure?
A: Studies comparing this compound and levosimendan for acute heart failure treatment show that while both improve left ventricular function, levosimendan might offer advantages. [, ] Levosimendan significantly improved more left atrial function parameters (active and passive emptying fractions, reservoir fraction, and stroke volume) compared to this compound. [] Furthermore, levosimendan demonstrated a greater reduction in the E/E' ratio, a marker of left ventricular filling pressure, suggesting a more pronounced improvement in diastolic function compared to this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.